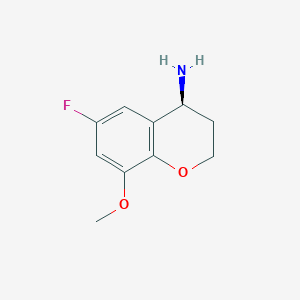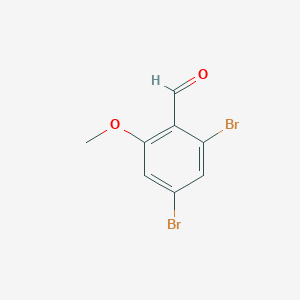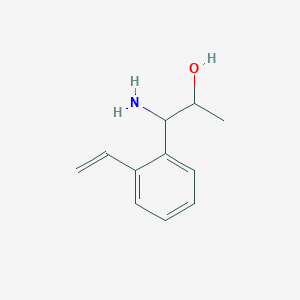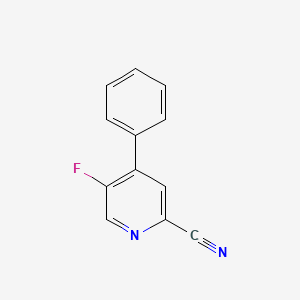![molecular formula C10H10F3NO2 B15238043 1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone](/img/structure/B15238043.png)
1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone is an organic compound with the molecular formula C10H10F3NO2 It is characterized by the presence of an amino group and a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzaldehyde and an appropriate amine.
Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalyst Selection: Choosing an efficient catalyst to facilitate the condensation reaction.
Reaction Temperature and Pressure: Controlling the reaction temperature and pressure to optimize the reaction rate and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various amino derivatives.
Scientific Research Applications
1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-[3-(trifluoromethyl)phenyl]acetone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-Amino-1-[3-(methoxy)phenyl]acetone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-Amino-1-[3-(fluoro)phenyl]acetone: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness
1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-5,9H,14H2,1H3 |
InChI Key |
GSXANPKYGJVITP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC=C1)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237973.png)




![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B15237999.png)
![Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15238005.png)






![tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate;oxalic acid](/img/structure/B15238061.png)
